molecular formula C13H12N2OS B2733855 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-44-4

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2733855
CAS No.: 851130-44-4
M. Wt: 244.31
InChI Key: SGOADMSJOPXJPK-UHFFFAOYSA-N
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Description

“4-(Isopropylthio)benzofuro[3,2-d]pyrimidine” is a chemical compound with the molecular formula C13H12N2OS and a molecular weight of 244.31. It is a derivative of benzofuro[3,2-d]pyrimidin-4(3H)-ones , which are known to have potential biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuro[3,2-d]pyrimidin-4(3H)-one core, which is a tricyclic system containing a benzene ring fused with a furan and a pyrimidine ring . The isopropylthio group is attached to the 4-position of the pyrimidine ring.


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is the aza-Wittig reaction . This reaction involves the reaction of functionalized iminophosphoranes with carbon disulfide, followed by a reaction with alkyl halides or halogenated aliphatic esters .

Scientific Research Applications

Bioactivity and Pharmaceutical Importance

Benzofuro[3,2-d]pyrimidine derivatives, including 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine, are significant in the synthesis of pharmaceuticals due to their broad range of bioactivities. These compounds are used in developing antibiosis, anti-inflammatory, anticancer agents, inhibitors of platelet aggregation, and enhancers of long-term memory. The preparation methods and future prospects of these compounds have been reviewed, highlighting their critical role in advancing pharmaceutical research (Xu Wei-ming, 2010).

Anticancer and Antitumor Activities

A variety of benzofuro[3,2-d]pyrimidine derivatives have been synthesized and screened for their antitumor effects against various cancer cell lines, such as HepG2, Bel-7402, and HeLa. Among these, certain derivatives exhibited notable antitumor activity, suggesting their potential as leading structures for new antitumor drugs. This area of research offers insights into the molecular docking investigation, revealing possible binding modes with receptor tyrosine kinases, which could be crucial for the development of targeted cancer therapies (Xiaoyu Tang et al., 2022).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of benzofuro[3,2-d]pyrimidine derivatives. Synthesis and biological evaluation of novel 5-Hydroxymethylpyrimidines, varying at the 4-position with different substituents, have been explored. These compounds demonstrated cytotoxic properties against a range of normal and cancer cell lines, and some showed weak antibacterial properties, indicating their potential use in developing new antimicrobial agents. Specifically, derivatives with 4-benzylsulfanyl constituents exhibited antifungal action, providing a new direction for antimicrobial drug development (Marcin Stolarczyk et al., 2021).

Synthesis and Chemical Research

The efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives has been a topic of interest. Using aza-Wittig reactions and various nucleophiles, researchers have developed methods to produce these derivatives in satisfactory yields. This research contributes significantly to the field of organic chemistry, providing new pathways for synthesizing complex molecules that could have various pharmaceutical applications (Hong-Mei Wang et al., 2019).

Mechanism of Action

While the specific mechanism of action for “4-(Isopropylthio)benzofuro[3,2-d]pyrimidine” is not mentioned in the retrieved papers, it’s worth noting that many pyrimidine derivatives exert their anticancer potential through different action mechanisms, including inhibiting protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .

Properties

IUPAC Name

4-propan-2-ylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-8(2)17-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOADMSJOPXJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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